molecular formula C12H12BrN B12974727 5-Bromo-3-(cyclopropylmethyl)-1H-indole

5-Bromo-3-(cyclopropylmethyl)-1H-indole

Cat. No.: B12974727
M. Wt: 250.13 g/mol
InChI Key: ANVAJQXKXZRAEG-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclopropylmethyl)-1H-indole is a brominated indole derivative with a cyclopropylmethyl substituent at the 3-position. Such compounds are often explored in pharmaceutical and materials chemistry for their unique electronic and steric properties .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

5-bromo-3-(cyclopropylmethyl)-1H-indole

InChI

InChI=1S/C12H12BrN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2

InChI Key

ANVAJQXKXZRAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(cyclopropylmethyl)-1H-indole typically involves the bromination of 3-(cyclopropylmethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-(cyclopropylmethyl)-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of 3-(cyclopropylmethyl)-1H-indole derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.

    Reduction: Formation of 3-(cyclopropylmethyl)-1H-indole without the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-3-(cyclopropylmethyl)-1H-indole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. 5-Bromo-3-(cyclopropylmethyl)-1H-indole may serve as a lead compound in drug discovery programs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclopropylmethyl)-1H-indole depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors such as serotonin or dopamine receptors, modulating their activity.

    Nucleic Acids: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 3-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound 3-Position Substituent Key Properties Synthesis Method References
5-Bromo-3-(cyclopropylmethyl)-1H-indole Cyclopropylmethyl Expected high metabolic stability; strained cyclopropane enhances lipophilicity. Likely involves alkylation of 5-bromoindole with cyclopropylmethyl halide. Inferred
5-Bromo-3-(phenylselenyl)-1H-indole (3g) Phenylselenyl Selenium imparts redox activity; NMR: δ 8.38 (br s, 1H), 7.74 (s, 1H). Electrophilic selenylation using PhSeCl or similar reagents.
5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole (7) Iso-perfluoropropyl Fluorinated group increases hydrophobicity; $ ^1H $ NMR: δ 3.87 (d, 3H). Radical isoperfluoropropylation with i-C$3$F$7$-Iodine.
5-Bromo-3-(2-(triazolyl)ethyl)-1H-indole (9a–d) Triazolyl-ethyl Bulky substituent with hydrogen-bonding capacity; FAB-HRMS m/z 397–427 [M+H]$^+$. Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
5-Bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole Pyrrolidinylmethyl Basic nitrogen enhances solubility; MW 279.18, purity 95%. Condensation of 5-bromoindole with pyrrolidine derivatives.
5-Bromo-3-methyl-1H-indole Methyl Simplicity and lower steric hindrance; CAS 10075-48-4. Friedel-Crafts alkylation or direct methylation.

Physicochemical Properties

  • Melting Points : Vary widely; e.g., 133–196°C for imidazolyl derivatives (compounds 34–36) vs. 195–196°C for benzo[d][1,3]dioxolyl analogs .
  • NMR Signatures : Cyclopropylmethyl protons would exhibit distinct splitting (e.g., δ ~0.5–1.5 ppm for cyclopropane CH$_2$), contrasting with phenylselenyl (δ 7.09–7.33 ppm) or triazolyl (δ 4.51–4.62 ppm) .
  • Mass Spectrometry : Molecular ions align with substituent mass; e.g., m/z 351 for phenylselenyl vs. m/z 427 for triazolyl .

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